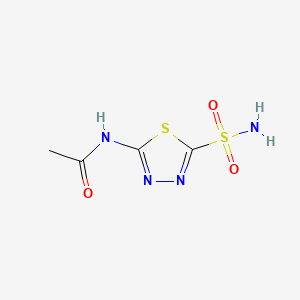

![molecular formula C10H14N2O3S B128588 N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide CAS No. 41472-49-5](/img/structure/B128588.png)

N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(4-sulfamoylphenyl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c1-8(13)12-7-6-9-2-4-10(5-3-9)16(11,14)15/h2-5H,6-7H2,1H3,(H,12,13)(H2,11,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIMGUEXQORZTID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10194368 | |

| Record name | N-(2-(4-(Aminosulphonyl)phenyl)ethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41472-49-5 | |

| Record name | N-[2-[4-(Aminosulfonyl)phenyl]ethyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41472-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-(4-(Aminosulphonyl)phenyl)ethyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041472495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-(4-(Aminosulphonyl)phenyl)ethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-[4-(aminosulphonyl)phenyl]ethyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-[2-[4-(Aminosulfonyl)phenyl]ethyl]acetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SL3TT94T4C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide synthesis protocol

An In-depth Technical Guide to the Synthesis of N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide

Authored by: A Senior Application Scientist

This document provides a comprehensive technical guide for the synthesis of this compound (CAS: 41472-49-5), a key intermediate in the development of sulfonylurea-class pharmaceuticals.[1] This guide is intended for researchers, chemists, and drug development professionals, offering a detailed exploration of the synthetic pathway, mechanistic underpinnings, and a field-proven experimental protocol.

Strategic Overview and Rationale

This compound, also known as 4-(2-Acetamidoethyl)benzenesulfonamide, is a crucial building block for synthesizing drugs such as glipizide and glibenclamide, which are mainstays in the treatment of type 2 diabetes.[1] The synthetic strategy presented here is a robust, multi-step process designed for efficiency and scalability, commencing from the readily available starting material, 2-phenylethylamine.

The core of this synthesis revolves around three fundamental transformations:

-

Amine Protection: The primary amino group of 2-phenylethylamine is acetylated. This is a critical step for two reasons: it prevents the amine from reacting with the potent electrophile used in the subsequent step, and the resulting acetamido group acts as a powerful para-directing group, ensuring the regioselective installation of the sulfonyl moiety.

-

Electrophilic Aromatic Substitution: A chlorosulfonyl group is introduced onto the aromatic ring at the position para to the ethylacetamide side chain via chlorosulfonation.

-

Nucleophilic Substitution: The resulting sulfonyl chloride is converted to the desired primary sulfonamide through amination (ammonolysis).

This sequence provides a logical and high-yielding pathway to the target molecule.

Logical Synthesis Pathway

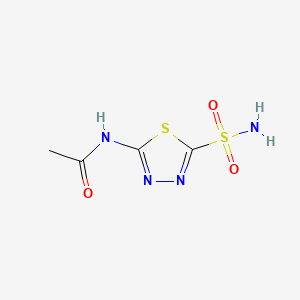

Caption: High-level overview of the three-step synthesis.

Mechanistic Insights and Causality

A thorough understanding of the reaction mechanisms is paramount for troubleshooting and optimization.

Step 1: Acetylation of 2-Phenylethylamine

The synthesis begins with the protection of the primary amine of 2-phenylethylamine. This is a classic nucleophilic acyl substitution reaction where the lone pair of electrons on the nitrogen atom attacks one of the electrophilic carbonyl carbons of acetic anhydride. The subsequent collapse of the tetrahedral intermediate and proton transfer yields the stable amide, N-(2-phenylethyl)acetamide.

The acetamido group (-NHCOCH₃) is an activating, ortho, para-directing group for subsequent electrophilic aromatic substitution. The para position is sterically more accessible than the ortho positions, leading to high regioselectivity in the next step.

Step 2: Chlorosulfonation of N-(2-phenylethyl)acetamide

This step is a cornerstone of sulfa drug synthesis.[2] It is an electrophilic aromatic substitution reaction where chlorosulfonic acid (ClSO₃H) serves as the source of the electrophile, the chlorosulfonium ion (⁺SO₂Cl). The electron-donating nature of the acetamido group activates the benzene ring, facilitating the attack by the electrophile, predominantly at the para position.

Critical Control Parameter: This reaction is highly exothermic and must be performed at low temperatures (0–5 °C) with slow, controlled addition of the substrate to the chlorosulfonic acid. Failure to control the temperature can lead to side reactions and charring. The use of a significant excess of chlorosulfonic acid ensures the reaction goes to completion.[3]

Step 3: Amination of p-(2-acetamidoethyl)benzenesulfonyl chloride

The final step involves the conversion of the sulfonyl chloride to a sulfonamide. This is achieved through nucleophilic attack by ammonia on the electron-deficient sulfur atom of the sulfonyl chloride.[2] This reaction, often referred to as ammonolysis, proceeds readily. The sulfonyl chloride intermediate is moisture-sensitive and is typically used immediately after isolation to prevent hydrolysis back to the sulfonic acid, which would not react with ammonia.[2] Heating the reaction mixture with concentrated aqueous ammonia ensures the reaction is driven to completion.

Detailed Experimental Protocol

This protocol is designed for laboratory-scale synthesis and can be adapted for larger scales with appropriate engineering controls.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | CAS No. | Notes |

| 2-Phenylethylamine | C₈H₁₁N | 121.18 | 64-04-0 | Corrosive, handle with care. |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 108-24-7 | Corrosive, lachrymator. |

| Chlorosulfonic Acid | ClHO₃S | 116.52 | 7790-94-5 | Highly corrosive, reacts violently with water. |

| Ammonium Hydroxide | NH₄OH | 35.04 | 1336-21-6 | 28-30% aqueous solution. Corrosive. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Volatile solvent. |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | Concentrated and dilute solutions. |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Saturated aqueous solution. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent. |

Experimental Workflow Diagram

Sources

N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide structural analogs

An In-Depth Technical Guide to the Structural Analogs of N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide

Authored by a Senior Application Scientist

Abstract

The benzenesulfonamide moiety is a cornerstone pharmacophore in modern medicinal chemistry, integral to a wide array of therapeutic agents. This compound serves as a quintessential model for this structural class, providing a versatile scaffold for synthetic modification and biological exploration. This technical guide offers an in-depth exploration of the structural analogs derived from this core molecule. We will dissect the causal relationships between specific structural modifications and resulting biological activity, providing a robust framework for rational drug design. This document is intended for researchers, medicinal chemists, and drug development professionals, providing not only theoretical insights but also actionable, field-proven experimental protocols and data interpretation strategies.

Introduction: The Benzenesulfonamide Core and Its Significance

The sulfonamide functional group (-S(=O)₂NH₂) is a privileged structure in drug discovery, renowned for its ability to mimic a carboxylate group in terms of geometry and acidity while being metabolically stable. Its presence is critical in drugs ranging from diuretics and antidiabetics to potent anticancer agents.[1] The core molecule, this compound (CAS 41472-49-5), combines this critical sulfonamide with an acetamide tail, creating a scaffold with distinct regions amenable to chemical modification.[2]

Understanding the Structure-Activity Relationships (SAR) of this family is paramount. By systematically altering different sub-structures—the sulfonamide group, the central phenyl ring, the ethyl linker, and the terminal acetamide—researchers can fine-tune properties such as target affinity, selectivity, and pharmacokinetic profiles. This guide will illuminate the synthetic pathways to generate diverse analog libraries and the subsequent methodologies for their biological evaluation.

Synthetic Strategies for Analog Generation

The generation of a diverse library of analogs is predicated on robust and flexible synthetic routes. The modular nature of the target compound allows for several convergent synthetic strategies.

General Synthetic Workflow

A common approach involves the elaboration of a commercially available phenethylamine precursor. The sequence of reactions—acetylation and chlorosulfonation/amidation—can often be interchanged to accommodate the stability of various functional groups.

Caption: Generalized synthetic workflows for the core molecule and its analogs.

Experimental Protocol: Synthesis of the Core Structure

This protocol details a reliable method starting from 2-phenethylamine. This choice is often dictated by the commercial availability and cost of starting materials. The causality for the sequence is to install the more robust sulfonyl chloride first, followed by the more delicate amidation and acetylation steps.

Protocol 1: Synthesis of this compound

-

Chlorosulfonation of 2-Phenethylamine:

-

Cool chlorosulfonic acid (5 molar equivalents) to 0°C in a flask equipped with a dropping funnel and a gas trap.

-

Slowly add 2-phenethylamine (1 molar equivalent) dropwise, maintaining the temperature below 10°C. The slow addition is critical to control the highly exothermic reaction.

-

After addition, allow the mixture to stir at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice. The product, 4-(2-aminoethyl)benzene-1-sulfonyl chloride, will precipitate.

-

Filter the solid, wash with cold water, and dry under vacuum. This intermediate is often used immediately in the next step due to its sensitivity to moisture.

-

-

Amidation of the Sulfonyl Chloride:

-

Suspend the crude sulfonyl chloride in a suitable solvent like dioxane or THF.

-

Cool the suspension to 0°C and bubble ammonia gas through it, or add a concentrated aqueous ammonium hydroxide solution dropwise.

-

Stir the mixture for 2-4 hours at room temperature. The progress is monitored by the disappearance of the sulfonyl chloride starting material.

-

Remove the solvent under reduced pressure. The resulting solid is 4-(2-aminoethyl)benzenesulfonamide.

-

-

Acetylation of the Amine:

-

Dissolve the 4-(2-aminoethyl)benzenesulfonamide in a solvent such as dichloromethane (DCM) or ethyl acetate.

-

Add acetic anhydride (1.2 molar equivalents) and a base like triethylamine or pyridine (1.5 molar equivalents) to catalyze the reaction and scavenge the acetic acid byproduct.

-

Stir at room temperature for 3-5 hours.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Purify by recrystallization (e.g., from ethanol/water) or column chromatography to obtain pure this compound.[3]

-

Structure-Activity Relationship (SAR) Analysis

The biological activity of benzenesulfonamide derivatives is profoundly influenced by their substitution patterns.[4] Many analogs function as inhibitors of carbonic anhydrases (CAs), metalloenzymes crucial for pH homeostasis and various physiological processes.[5] Overexpression of certain CA isoforms (e.g., IX and XII) is linked to tumorigenesis, making them attractive anticancer targets.[1]

**3.1. Modifications of the Sulfonamide Moiety (-SO₂NH₂) **

The primary sulfonamide group is the critical zinc-binding group for CA inhibitors. Its interaction with the Zn²⁺ ion in the enzyme's active site is the primary anchor.

| Modification | Rationale & Causality | Resulting Activity |

| Primary (-SO₂NH₂) ** | Unsubstituted -NH₂ provides optimal geometry and hydrogen bonding capacity to anchor to the zinc ion and active site residues. | High Potency (often in the nanomolar range for CA inhibition)[5] |

| Secondary (-SO₂NHR) | Adding an R-group can introduce steric hindrance, potentially reducing affinity. However, it can also be used to probe for interactions with secondary pockets or to improve pharmacokinetic properties. | Generally Reduced Potency against CAs, but can enhance selectivity for certain isoforms. |

| Tertiary (-SO₂NR₂) ** | The absence of the N-H proton completely abolishes the key hydrogen bond interaction with the active site, preventing proper anchoring. | Loss of Activity as a zinc-binding group. |

Modifications of the Acetamide Tail (-NHC(O)CH₃)

The "tail" portion of the molecule extends out of the active site and can be modified to interact with residues on the enzyme surface, significantly impacting isoform selectivity and overall potency.

Caption: Logical relationship between structural modifications and biological properties.

| Modification | Rationale & Causality | Example & Resulting Activity |

| Alkyl Chain Length | Increasing the length of the acyl chain (e.g., propionamide, butyramide) explores deeper hydrophobic pockets on the enzyme surface. | Can lead to increased potency if a favorable hydrophobic interaction is achieved. |

| Aromatic/Heterocyclic Groups | Replacing the methyl group with rings (e.g., phenyl, thiophene) can introduce π-π stacking or other specific interactions with aromatic residues (e.g., Phe, Tyr) at the rim of the active site. | N-(2-(4-(aminosulfonyl)phenyl)ethyl)-2-(2-thienyl)acetamide shows distinct biological profiles, including activity as a DNA polymerase inhibitor.[6][7] |

| Polar Groups | Introducing polar functionalities (e.g., -OH, -NH₂) can form new hydrogen bonds, potentially increasing affinity and improving solubility. | Can enhance potency and improve pharmacokinetic properties like solubility. |

Biological Evaluation & Mechanistic Insights

The primary mechanism for many benzenesulfonamide analogs is the inhibition of carbonic anhydrase. This inhibition disrupts the pH balance in pathological tissues, such as tumors, leading to apoptosis.

Carbonic Anhydrase Signaling Pathway

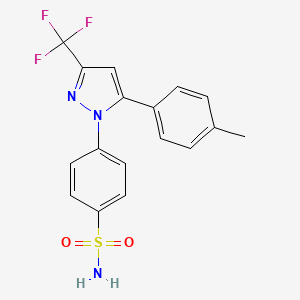

Caption: Role of Carbonic Anhydrase IX in tumor cells and its inhibition.

Experimental Protocol: In Vitro CA Inhibition Assay

This protocol describes a common colorimetric assay to measure the esterase activity of CA, which is directly correlated with its primary hydratase function. The self-validating nature of this protocol comes from the inclusion of a known standard inhibitor (Acetazolamide) and negative controls.

Protocol 2: Stopped-Flow CO₂ Hydrase Assay

This is the gold standard for measuring CA-catalyzed CO₂ hydration.[5]

-

Reagent Preparation:

-

Prepare a buffer solution (e.g., 20 mM HEPES, pH 7.5).

-

Prepare a solution of the CA isoenzyme of interest (e.g., hCA I, II, IX) in the buffer.

-

Prepare stock solutions of the test compounds (analogs) and a standard inhibitor (e.g., Acetazolamide) in DMSO.

-

Prepare a CO₂-saturated water solution by bubbling CO₂ gas through chilled, deionized water.

-

Prepare a pH indicator solution (e.g., p-Nitrophenol) in the same buffer.

-

-

Assay Procedure:

-

The assay is performed in a stopped-flow spectrophotometer, which allows for the rapid mixing of two solutions and monitoring of the subsequent reaction.

-

One syringe contains the enzyme solution mixed with the pH indicator and the test inhibitor at various concentrations. The second syringe contains the CO₂-saturated solution.

-

The instrument rapidly mixes the contents of the two syringes, initiating the hydration reaction: CO₂ + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻.

-

The production of H⁺ causes a change in the color of the pH indicator, which is monitored as a change in absorbance over time (e.g., at 400 nm for p-Nitrophenol).

-

The initial rate of the reaction is calculated from the slope of the absorbance curve.

-

-

Data Analysis:

-

The rates of the inhibited reactions are compared to the rate of the uninhibited reaction (containing only DMSO vehicle).

-

The concentration of inhibitor that causes a 50% reduction in enzyme activity (IC₅₀) is determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Future Perspectives and Drug Development

The this compound scaffold remains a highly promising starting point for the development of novel therapeutics. The primary challenge lies in achieving isoform selectivity. While potent inhibition of off-target CAs (like CA I and II, which are abundant throughout the body) can lead to side effects, selective inhibition of disease-relevant isoforms (like CA IX and XII in cancer) is the goal.[1]

Future research will likely focus on:

-

Structure-Based Design: Utilizing high-resolution crystal structures of CA-inhibitor complexes to design analogs with tails that specifically interact with unique residues in the target isoform's active site.[8]

-

Computational Modeling: Employing quantitative structure-activity relationship (QSAR) models and molecular docking to predict the activity of novel analogs before synthesis, thereby streamlining the discovery process.[1]

-

Alternative Targets: Exploring the activity of these analogs against other enzyme families, as the sulfonamide and acetamide motifs are recognized by a variety of biological targets, including TRPV4 channels and various proteases.[9]

Conclusion

The structural analogs of this compound represent a rich field for medicinal chemistry. The foundational benzenesulfonamide moiety provides a powerful anchor for enzyme inhibition, particularly against carbonic anhydrases. By applying the principles of rational drug design and leveraging the synthetic strategies and evaluation protocols outlined in this guide, researchers can systematically explore the vast chemical space around this core structure. The insights gained from such studies will continue to drive the development of more potent, selective, and effective therapeutic agents for a range of human diseases.

References

-

Al-Hourani, B. J., Al-Trawneh, S. A., Al-Refai, M. M., Ghorab, M. M., & Al-Awaida, W. J. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. Letters in Applied NanoBioScience. [Link]

-

Zhang, Y., Wang, Y., Zhang, Y., Li, S., Li, Y., Zhu, Z., Li, Y., & Yang, B. (2024). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. Bioorganic Chemistry, 147, 107396. [Link]

-

Nocentini, A., Bua, S., Del Prete, S., Ciccone, L., De Vita, D., Gratteri, P., Capasso, C., & Supuran, C. T. (2022). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1996–2006. [Link]

-

Zhuang, C., Chen, Y., Wu, C., Wang, Y., Zhang, W., & Chen, Z. (2017). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. RSC Advances, 7(50), 31411–31422. [Link]

-

Siddiqui, H. L., et al. (2012). Synthesis and antimicrobial study of N-[4-(2-piperidine-1-yl-ethoxy) phenyl] acetamide analogues. Journal of Applied Pharmaceutical Science, 02(03), 192-196. [Link]

-

PubChem. N-[2-[4-(aminosulphonyl)phenyl]ethyl]acetamide. National Center for Biotechnology Information. [Link]

-

PubChem. N-(2-(4-(aminosulfonyl)phenyl)ethyl)-2-(2-thienyl)acetamide. National Center for Biotechnology Information. [Link]

-

INDOCO REMEDIES LIMITED. (2008). A Process For The Preparation Of N {2 [4 (Aminosulfonyl) Phenyl] Ethyl} 3 Ethyl 4 Methyl 2 Oxo 2,5 Dihydro 1 H Pyrrole 1 Carboxamide. Indian Patent Application 02/2008. [Link]

Sources

- 1. nanobioletters.com [nanobioletters.com]

- 2. N-[2-[4-(aminosulphonyl)phenyl]ethyl]acetamide | C10H14N2O3S | CID 745994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A Process For The Preparation Of N {2 [4 (Aminosulfonyl) Phenyl] [quickcompany.in]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. japsonline.com [japsonline.com]

- 7. N-(2-(4-(aminosulfonyl)phenyl)ethyl)-2-(2-thienyl)acetamide | C14H16N2O3S2 | CID 670786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Biological Activity of 4-(2-Acetylaminoethyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the potential biological activity of 4-(2-Acetylaminoethyl)benzenesulfonamide, a molecule of interest within the broader class of sulfonamide-containing compounds. Given the extensive research into the therapeutic applications of benzenesulfonamides, this document will explore the hypothesized activity of the title compound, grounded in the established mechanisms of structurally related molecules. We will delve into its synthesis, potential as a carbonic anhydrase inhibitor, and the experimental protocols required to validate its biological function.

Introduction: The Therapeutic Potential of Benzenesulfonamides

Benzenesulfonamides are a cornerstone of medicinal chemistry, with a rich history of therapeutic applications ranging from antimicrobial agents to diuretics and anticonvulsants.[1] A significant area of modern research focuses on their potent ability to inhibit carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological and pathological processes.[2][3] The core structure of a benzenesulfonamide acts as a zinc-binding group, allowing for high-affinity interactions with the active site of CA enzymes.[2]

This guide will focus on the specific molecule, 4-(2-Acetylaminoethyl)benzenesulfonamide. While direct biological data for this compound is not extensively published, its structural similarity to known CA inhibitors suggests a strong potential for activity in this area. We will therefore proceed with a detailed exploration of its likely biological role, providing the necessary theoretical framework and practical methodologies for its investigation.

Synthesis and Characterization

The synthesis of 4-(2-Acetylaminoethyl)benzenesulfonamide can be logically derived from established methods for related compounds, particularly its precursor, 4-(2-aminoethyl)benzenesulfonamide. A plausible synthetic route is outlined below.

Proposed Synthetic Pathway

A multi-step synthesis starting from β-phenethylamine is a cost-effective and efficient approach.[4]

Caption: Proposed synthesis of 4-(2-Acetylaminoethyl)benzenesulfonamide.

Detailed Experimental Protocol: Synthesis

-

Step 1: Acetylation of β-Phenethylamine.

-

Dissolve β-phenethylamine in a suitable solvent such as dichloromethane (DCM).[4]

-

Slowly add acetyl chloride to the solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-phenethylacetamide.

-

-

Step 2: Chlorosulfonation.

-

Add N-phenethylacetamide to an excess of chlorosulfonic acid at 0°C.

-

Stir the mixture at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

The resulting precipitate, 4-(2-Acetylaminoethyl)benzenesulfonyl chloride, is filtered, washed with cold water, and dried.

-

-

Step 3: Amination.

-

Dissolve the sulfonyl chloride intermediate in a suitable solvent like acetone.

-

Bubble ammonia gas through the solution or add aqueous ammonia at 0°C.

-

Stir the reaction at room temperature for 3-5 hours.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(2-Acetylaminoethyl)benzenesulfonamide.

-

Characterization

The final product should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (sulfonamide, amide, etc.).

-

Melting Point Analysis: To assess the purity of the compound.

Hypothesized Biological Activity: Carbonic Anhydrase Inhibition

The primary hypothesized biological activity of 4-(2-Acetylaminoethyl)benzenesulfonamide is the inhibition of carbonic anhydrases.

The Role of Carbonic Anhydrases

Carbonic anhydrases are a family of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] They are involved in numerous physiological processes, including pH regulation, respiration, and ion transport.[5] Several isoforms of CA are known, with varying tissue distribution and physiological roles. Notably, some isoforms are implicated in disease:

-

CA II: A ubiquitous cytosolic isoform involved in various physiological processes.[6]

-

CA IX and XII: Tumor-associated, membrane-bound isoforms that are overexpressed in many hypoxic cancers. Their inhibition can lead to a decrease in tumor cell proliferation and survival.[2][7]

Mechanism of Inhibition by Benzenesulfonamides

The sulfonamide moiety of benzenesulfonamides is a key pharmacophore that binds to the zinc ion in the active site of carbonic anhydrases. This interaction displaces the zinc-bound water molecule, thereby inhibiting the enzyme's catalytic activity.[2] The "tail" portion of the molecule, in this case, the 4-(2-Acetylaminoethyl) group, extends out of the active site and can form additional interactions with the surrounding amino acid residues, influencing the inhibitor's potency and isoform selectivity.

Caption: General mechanism of carbonic anhydrase inhibition.

Structure-Activity Relationship (SAR) Considerations

The biological activity of benzenesulfonamide derivatives is highly dependent on the nature of the substituent at the 4-position. The acetyl group in 4-(2-Acetylaminoethyl)benzenesulfonamide is expected to influence its binding affinity and selectivity for different CA isoforms compared to its primary amine precursor. The presence of the amide bond could introduce additional hydrogen bonding opportunities with residues in or near the active site.

In Vitro Evaluation of Biological Activity

To validate the hypothesized biological activity, a series of in vitro assays should be performed.

Carbonic Anhydrase Inhibition Assay

The most common method for determining the inhibitory potency of a compound against CA isoforms is the stopped-flow CO₂ hydrase assay.[2][5]

Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay

-

Enzyme and Inhibitor Preparation:

-

Recombinant human CA isoforms (e.g., hCA I, II, IX, and XII) are commercially available or can be expressed and purified.

-

Prepare stock solutions of the purified enzymes in a suitable buffer (e.g., 10 mM HEPES, pH 7.5).

-

Prepare a stock solution of 4-(2-Acetylaminoethyl)benzenesulfonamide in DMSO. Create a dilution series to test a range of concentrations.

-

-

Assay Procedure:

-

The assay measures the enzyme-catalyzed hydration of CO₂.

-

A CO₂-saturated solution is rapidly mixed with a buffer solution containing the CA enzyme and the inhibitor at various concentrations.

-

The reaction is monitored by observing the change in pH using a pH indicator (e.g., phenol red) with a spectrophotometer.

-

The initial rates of the reaction are measured.

-

-

Data Analysis:

-

The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC₅₀) is determined by plotting the enzyme activity against the inhibitor concentration.

-

The inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Antiproliferative Activity in Cancer Cell Lines

Given the role of CA IX and XII in cancer, it is pertinent to evaluate the antiproliferative effects of 4-(2-Acetylaminoethyl)benzenesulfonamide on cancer cell lines that overexpress these isoforms, such as triple-negative breast cancer (MDA-MB-231) or glioblastoma (U87MG) cell lines.[7]

Experimental Protocol: MTT Assay

-

Cell Culture:

-

Culture the selected cancer cell lines in appropriate media under standard conditions (37°C, 5% CO₂). For experiments targeting hypoxia-inducible CAs, cells can be cultured under hypoxic conditions (e.g., 1% O₂).

-

-

Cell Treatment:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of 4-(2-Acetylaminoethyl)benzenesulfonamide for a specified period (e.g., 72 hours).[7]

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Living cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

-

Data Analysis:

-

Measure the absorbance of the formazan solution using a microplate reader at a wavelength of ~570 nm.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Data Presentation

The quantitative data obtained from these assays should be summarized in a clear and concise table for easy comparison.

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | MDA-MB-231 (IC₅₀, µM) | U87MG (IC₅₀, µM) |

| 4-(2-Acetylaminoethyl)benzenesulfonamide | To be determined | To be determined | To be determined | To be determined | To be determined | To be determined |

| Acetazolamide (Reference) | Literature Value | Literature Value | Literature Value | Literature Value | Literature Value | Literature Value |

| SLC-0111 (Reference) [7] | Literature Value | Literature Value | Literature Value | Literature Value | ~138 | Literature Value |

Potential for Further Development

Should 4-(2-Acetylaminoethyl)benzenesulfonamide demonstrate potent and selective inhibition of tumor-associated carbonic anhydrase isoforms, coupled with significant antiproliferative activity, it would warrant further investigation.

Proposed Workflow for Further Investigation

Caption: Workflow for further drug development.

Future studies could involve:

-

Lead Optimization: Synthesizing analogs of the compound to improve potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy Studies: Evaluating the antitumor activity of the compound in animal models, such as xenograft models using human cancer cell lines.[2]

-

Pharmacokinetic and Toxicological Studies: Assessing the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of the compound.

Conclusion

While direct experimental data on the biological activity of 4-(2-Acetylaminoethyl)benzenesulfonamide is currently limited, its chemical structure strongly suggests its potential as a carbonic anhydrase inhibitor. This guide has provided a comprehensive framework for its synthesis, characterization, and biological evaluation. The detailed protocols and theoretical background presented herein should serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and other novel benzenesulfonamide derivatives. The investigation of such compounds contributes to the growing body of knowledge on carbonic anhydrase inhibitors and their potential application in oncology and other therapeutic areas.

References

- CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents.

-

Liguori, F., et al. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1328-1341. Available at: [Link]

-

Ghorab, M. M., et al. (2018). Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. Molecules, 23(10), 2593. Available at: [Link]

-

Sharma, A., et al. (2017). Discovery of Benzenesulfonamides with Potent Human Carbonic Anhydrase Inhibitory and Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Assessment. Journal of Medicinal Chemistry, 60(6), 2434-2447. Available at: [Link]

-

Akocak, S., et al. (2015). Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 966-970. Available at: [Link]

-

N-Acylation of benzenesulfonamide with benzenoic-4-nitrobenzoic anhydride. ResearchGate. Available at: [Link]

-

Carradori, S., et al. (2022). Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity. RSC Medicinal Chemistry, 13(7), 861-870. Available at: [Link]

-

Abdel-Maksoud, M. S., et al. (2022). 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1083-1096. Available at: [Link]

-

Topal, F., et al. (2022). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Journal of Molecular Structure, 1252, 132179. Available at: [Link]

-

Shilkar, D., et al. (2023). Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2237071. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents [patents.google.com]

- 5. 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide: Synthesis, Properties, and Inferred Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffold

N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide, a benzenesulfonamide derivative, stands as a molecule of significant interest within synthetic and medicinal chemistry. While primarily recognized as a crucial intermediate in the synthesis of various therapeutic agents, its inherent structural motifs—a sulfonamide group and an acetylated ethylamine chain—suggest a potential for intrinsic biological activity. This guide provides a comprehensive technical overview of its synthesis, chemical properties, and a literature-informed exploration of its potential biological relevance, offering a foundational resource for researchers in drug discovery and development.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of this compound is essential for its application in research and synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O₃S | [1] |

| Molecular Weight | 242.30 g/mol | [1] |

| IUPAC Name | N-[2-(4-sulfamoylphenyl)ethyl]acetamide | [1] |

| CAS Number | 41472-49-5 | [1] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 168-174 °C | [2] |

| Boiling Point | 387.4 °C at 760 mmHg | [2] |

| Density | 1.274 g/cm³ | [2] |

Synthesis and Characterization: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process commencing from 2-phenylethylamine. The following protocol outlines a common synthetic route.

Experimental Protocol: Synthesis of this compound

Step 1: Acetylation of 2-Phenylethylamine

-

To a solution of 2-phenylethylamine in a suitable solvent (e.g., dichloromethane), add acetic anhydride in a dropwise manner at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(2-phenylethyl)acetamide.

Step 2: Chlorosulfonation of N-(2-phenylethyl)acetamide

-

In a flask equipped with a dropping funnel and a gas trap, cool chlorosulfonic acid to 0 °C.

-

Slowly add N-(2-phenylethyl)acetamide to the cooled chlorosulfonic acid with vigorous stirring, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain 4-(2-acetamidoethyl)benzenesulfonyl chloride.

Step 3: Amination of 4-(2-acetamidoethyl)benzenesulfonyl chloride

-

Suspend 4-(2-acetamidoethyl)benzenesulfonyl chloride in an aqueous ammonia solution.

-

Stir the mixture at room temperature for 12-16 hours.

-

Filter the resulting solid, wash with water, and dry under vacuum to yield the final product, this compound.

Characterization:

The synthesized compound should be characterized using standard analytical techniques:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.

-

Mass Spectrometry: To determine the molecular weight.

-

FT-IR Spectroscopy: To identify the characteristic functional groups (sulfonamide, amide, etc.).

-

Melting Point Analysis: To assess the purity of the compound.

Synthesis workflow for this compound.

Inferred Biological Activity and Mechanism of Action: A Landscape of Possibilities

While direct pharmacological studies on this compound are limited in publicly available literature, the biological activities of its derivatives and its use as a synthetic precursor provide valuable insights into its potential therapeutic applications.

Potential as a DNA Polymerase Inhibitor

A structurally related compound, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)acetamide, has been identified as a novel broad-range DNA polymerase inhibitor, demonstrating activity against HIV-1 reverse transcriptase[3][4]. This suggests that the core this compound scaffold may possess the necessary structural features to interact with the active sites of polymerases.

Hypothesized Mechanism of Action:

It is plausible that this compound could act as a non-nucleoside reverse transcriptase inhibitor (NNRTI). The molecule could bind to an allosteric pocket of the enzyme, inducing a conformational change that disrupts the catalytic activity and inhibits DNA synthesis. The sulfonamide and acetamide moieties could be critical for forming hydrogen bonds and other interactions within this pocket.

Hypothesized mechanism of DNA polymerase inhibition.

Precursor to Hypoglycemic Agents

This compound serves as a key intermediate in the synthesis of sulfonylurea and thiourea derivatives that exhibit potential hypoglycemic activity[2]. The sulfonylurea class of drugs is well-established for the treatment of type 2 diabetes, primarily acting by stimulating insulin secretion from pancreatic β-cells.

Implication for Drug Design:

The inherent structure of this compound provides a versatile scaffold for the development of novel antidiabetic agents. The terminal amine of the sulfonamide group and the acetamide nitrogen offer points for chemical modification to explore structure-activity relationships and optimize potency and selectivity towards the sulfonylurea receptor (SUR) on pancreatic β-cells.

Future Directions and Research Opportunities

The existing literature strongly suggests that this compound is more than just a synthetic intermediate. Its structural similarity to known bioactive molecules warrants direct investigation into its pharmacological properties.

Proposed Areas of Investigation:

-

Direct Biological Screening: The compound should be screened against a panel of kinases, polymerases, and other relevant biological targets to identify any primary activities.

-

In Vitro and In Vivo Studies: Cellular assays to assess cytotoxicity and specific pathway modulation, followed by in vivo studies in relevant disease models, are necessary to elucidate its therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure will help in identifying the key pharmacophoric features and optimizing activity.

Conclusion

This compound is a molecule with a well-defined synthetic pathway and established utility as a chemical intermediate. While direct evidence of its biological activity is currently sparse, the pharmacological profiles of its derivatives strongly suggest a high potential for this compound to serve as a lead scaffold in drug discovery, particularly in the areas of antiviral and antidiabetic research. This technical guide provides a solid foundation for researchers to build upon, encouraging further exploration into the untapped therapeutic potential of this versatile molecule.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 745994, N-[2-[4-(aminosulphonyl)phenyl]ethyl]acetamide. Retrieved January 9, 2026 from [Link].

- Herschhorn, A., Oz-Gleenberg, I., & Hizi, A. (2008). Mechanism of inhibition of HIV-1 reverse transcriptase by the novel broad-range DNA polymerase inhibitor N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)acetamide. Biochemistry, 47(1), 490–502.

- Jawed, H., Shah, S. U. A., Jamall, S., & Simjee, S. U. (2010). N-(2-hydroxy phenyl) acetamides inhibits inflammation- related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. International Immunopharmacology, 10(8), 900-905.

- Eze, F. U., Okoro, U. C., Ugwu, D. I., & Okafor, S. N. (2019).

Sources

The Discovery and Synthesis of Novel Acetamide Sulfonamides: A Technical Guide for Drug Development Professionals

Foreword: The Enduring Legacy and Modern Renaissance of the Sulfonamide Scaffold

The sulfonamide functional group, a cornerstone of medicinal chemistry, has been integral to the development of a vast array of therapeutics since the groundbreaking discovery of its antibacterial properties.[1] This guide delves into the contemporary landscape of drug discovery, focusing on the strategic incorporation of the acetamide moiety to create novel acetamide sulfonamide scaffolds. These emerging drug candidates are demonstrating significant potential across a spectrum of therapeutic areas, including but not limited to, enzyme inhibition, oncology, and anti-inflammatory applications.[2][3]

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive, in-depth technical guide. It moves beyond a mere recitation of protocols to offer insights into the rationale behind experimental design, the nuances of synthetic strategy, and the critical importance of robust characterization and biological evaluation. Our narrative is grounded in the principles of scientific integrity, providing a self-validating framework for the discovery and synthesis of the next generation of acetamide sulfonamide-based therapeutics.

Rational Drug Design: Harnessing Structure-Activity Relationships

The design of novel acetamide sulfonamides is a multi-faceted process that begins with a thorough understanding of the target and the pharmacophoric features of the scaffold. The inherent structural characteristics of sulfonamides, such as their ability to act as transition-state analogs and their capacity for hydrogen bonding, make them particularly amenable to rational design strategies.[4] The addition of an acetamide group introduces further opportunities for molecular recognition and can significantly modulate the physicochemical properties of the parent sulfonamide.

A critical aspect of the design phase is the analysis of Structure-Activity Relationships (SAR). For instance, in the development of urease inhibitors, a key therapeutic target for the treatment of infections caused by Helicobacter pylori, the acetamide-sulfonamide scaffold has proven to be a fertile ground for exploration.[2][5] SAR studies have revealed that the nature and position of substituents on both the aromatic rings of the acetamide and sulfonamide moieties play a crucial role in determining inhibitory potency.[5] For example, the conjugation of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac to various sulfa drugs has yielded potent urease inhibitors.[2][6] The resulting acetamide linkage serves as a key structural motif, influencing the binding orientation of the molecule within the enzyme's active site.[6][7]

The following diagram illustrates a generalized workflow for the rational design of novel acetamide sulfonamides.

Caption: Rational Design Workflow for Novel Acetamide Sulfonamides.

Synthetic Methodologies: A Comparative Overview

The synthesis of acetamide sulfonamides can be approached through several strategic pathways. The choice of methodology is often dictated by the availability of starting materials, the desired complexity of the final molecule, and considerations of efficiency and scalability.

Classical Approach: Amide Coupling Reactions

The most prevalent method for constructing the acetamide-sulfonamide linkage involves the coupling of a carboxylic acid-containing moiety with an amino-sulfonamide.[6] This approach offers significant versatility, as a wide array of carboxylic acids and sulfonamides are commercially available or readily synthesized. The reaction is typically facilitated by a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[6]

A generalized reaction scheme is presented below:

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of novel antitumor sulfonamides targeting G1 phase of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure-Activity Relationship, Kinetics Mechanism, and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Strategic Guide to the Target Deconvolution of N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide

Foreword: From Bioactive Molecule to Mechanistic Insight

In the landscape of modern drug discovery, the journey from a phenotypically active small molecule to a clinically relevant therapeutic is paved with the critical challenge of target identification. N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide, a compound with a sulfonamide and acetamide moiety, represents a classic starting point. While its structure is known[1], and it serves as a scaffold or intermediate in the synthesis of other pharmacologically active agents[2][3], its specific biological targets and mechanism of action are not well-defined in public literature. This guide provides a comprehensive, in-depth technical framework for researchers, scientists, and drug development professionals to systematically identify and validate the molecular targets of such a compound. We will use this compound as a central case study to illustrate a multi-pronged, field-proven strategy that integrates computational prediction with rigorous experimental validation.

Initial Assessment and In Silico Target Prediction

Before embarking on resource-intensive wet-lab experiments, a robust computational analysis is paramount. This initial phase leverages the known chemical structure of this compound to generate a landscape of putative targets, thereby guiding subsequent experimental design. The goal is not to find a definitive answer but to develop testable hypotheses.[4][5]

Chemoinformatic Profiling and Similarity Searching

The principle of "similar properties for similar structures" is a cornerstone of medicinal chemistry. By comparing our lead compound to databases of molecules with known biological activities, we can infer potential targets.

-

Databases: Utilize platforms like ChEMBL, PubChem[1][6], and DrugBank to search for structurally similar compounds.

-

Analysis: The sulfonamide group, for instance, is a well-known pharmacophore present in carbonic anhydrase inhibitors, diuretics, and antibacterial agents. The acetamide linkage is also prevalent in a wide range of pharmaceuticals.[7][8] This analysis provides a preliminary list of protein families to investigate.

Reverse Docking and Pharmacophore Modeling

These structure-based computational methods "screen" our molecule against a library of 3D protein structures to predict binding affinity and identify potential targets.[9]

-

Reverse Docking: This technique involves docking the ligand (this compound) into the binding sites of a vast array of proteins in databases like the Protein Data Bank (PDB).[9] The output is a ranked list of potential protein targets based on calculated binding energies.

-

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of chemical features of the molecule required for biological activity and uses this model to search for proteins with complementary binding sites.[10]

The results from these in silico methods should be collated and prioritized based on the strength of the evidence and biological plausibility.

| Computational Method | Principle | Primary Output | Key Advantage |

| Similarity Searching | Identifies known drugs/probes with similar chemical structures. | List of potential target families (e.g., kinases, GPCRs). | Rapidly hypothesizes mechanism based on established pharmacology. |

| Reverse Docking | Fits the 3D structure of the compound into many protein binding sites. | Ranked list of specific proteins based on binding energy scores. | Provides specific, testable protein-ligand interaction hypotheses.[9] |

| Network Pharmacology | Analyzes compound interactions within complex biological networks. | Identification of key "hub" proteins and pathways.[11] | Offers a systems-level view of potential compound effects. |

Experimental Target Identification: A Multi-Modal Approach

Computational predictions must be validated experimentally. A robust strategy employs multiple, orthogonal methods to build a compelling case for a specific molecular target. Chemical proteomics, which uses chemical probes to enrich and identify protein targets from complex biological samples, is a cornerstone of this phase.[12][13]

Synthesis of a Chemical Probe

The foundation of many target identification methods is the creation of a "probe" molecule. This involves chemically modifying this compound by attaching a reactive or affinity handle. This is a critical step where synthetic chemistry and biology intersect.

Protocol: Synthesis of an Alkyne-Tagged Affinity Probe

-

Identify a Non-Essential Linker Point: Analyze the structure of this compound to identify a position where a linker can be added with minimal disruption to its putative pharmacophore. The terminal amine of the sulfonamide or a position on the phenyl ring could be considered, though derivatization of the acetamide nitrogen is often a straightforward approach.

-

Synthetic Route: A common strategy is to synthesize a derivative of the parent compound that incorporates a terminal alkyne group. This "clickable" handle allows for the subsequent attachment of a reporter tag (like biotin) or immobilization onto a solid support via copper-catalyzed azide-alkyne cycloaddition (CuAAC).[14]

-

Activity Confirmation: It is essential to verify that the synthesized probe retains the biological activity of the parent compound. If the parent compound's activity is unknown, a relevant phenotypic assay must first be established. A significant loss of activity indicates that the modification has disrupted the key binding interactions.

Affinity-Based Proteomics

Affinity chromatography, or "pull-down," is a widely used and powerful technique to isolate binding partners from a cell lysate.[15][16][17]

Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS)

-

Probe Immobilization: The synthesized chemical probe is immobilized onto a solid support, such as sepharose or magnetic beads.[14]

-

Lysate Incubation: The bead-bound probe is incubated with a complex protein mixture, typically a whole-cell or tissue lysate. Target proteins will specifically bind to the probe.

-

Washing: A series of stringent washing steps are performed to remove non-specifically bound proteins, which are a major source of false positives.[17]

-

Elution (Self-Validation): The bound proteins are eluted from the beads. A crucial self-validating step is to perform a competitive elution by adding an excess of the original, unmodified this compound. Proteins that are displaced by the free compound are considered specific binders.

-

Protein Identification by Mass Spectrometry: The eluted proteins are separated (e.g., by SDS-PAGE) and identified using high-resolution mass spectrometry (MS).[18]

The diagram below illustrates this validated workflow.

Conclusion

The identification of the molecular target for a compound like this compound is a systematic, multi-disciplinary endeavor. It begins with a broad, computationally-driven exploration of possibilities and progressively narrows the field through rigorous, multi-modal experimental validation. By integrating chemical synthesis, affinity proteomics, and genetic manipulation, researchers can confidently deconvolve a compound's mechanism of action. This structured approach not only mitigates the high attrition rates in drug discovery but also builds a solid, mechanistically-grounded foundation for future therapeutic development.

References

-

Title: Computational approaches for drug target identification in pathogenic diseases Source: Taylor & Francis Online URL: [Link]

-

Title: Using proteomics to improve the drug development process Source: Nautilus Biotechnology URL: [Link]

-

Title: Affinity Chromatography Source: Creative Biolabs URL: [Link]

-

Title: Targeting disease: Computational approaches for drug target identification Source: PubMed URL: [Link]

-

Title: Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics Source: MDPI URL: [Link]

-

Title: Computational approaches in medicinal chemistry for target identification and drug discovery Source: Allied Academies URL: [Link]

-

Title: Affinity-based target identification for bioactive small molecules Source: RSC Publishing URL: [Link]

-

Title: Target identification and validation in drug discovery: the role of proteomics Source: PubMed URL: [Link]

-

Title: What is the role of proteomics in drug discovery? Source: Patsnap Synapse URL: [Link]

-

Title: Proteomics in Drug Discovery: Unlocking the Druggable Proteome Source: Front Line Genomics URL: [Link]

-

Title: Computational/in silico methods in drug target and lead prediction Source: PMC - PubMed Central URL: [Link]

-

Title: Computational Approach for Drug Target Identification (Chapter 20) Source: Chemical Genomics URL: [Link]

-

Title: Target deconvolution techniques in modern phenotypic profiling Source: PMC - NIH URL: [Link]

-

Title: Drug Target Identification Methods After a Phenotypic Screen Source: Drug Hunter URL: [Link]

-

Title: Small molecule target identification using photo-affinity chromatography Source: PMC - NIH URL: [Link]

-

Title: Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues Source: Journal of Applied Pharmaceutical Science URL: [Link]

-

Title: N-[2-[4-(aminosulphonyl)phenyl]ethyl]acetamide Source: PubChem URL: [Link]

-

Title: N-(2-(4-(aminosulfonyl)phenyl)ethyl)-2-(2-thienyl)acetamide Source: PubChem URL: [Link]

-

Title: A Process For The Preparation Of N {2 [4 (Aminosulfonyl) Phenyl] - Quick Company Source: Quick Company URL: [Link]

-

Title: N-[2-[4-(Aminosulfonyl)phenyl]ethyl]-acetamide | CAS 41472-49-5 Source: Veeprho URL: [Link]

-

Title: Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity Source: Indian Journal of Pharmaceutical Education and Research URL: [Link]

-

Title: What is the mechanism of Acetylpheneturide? Source: Patsnap Synapse URL: [Link]

Sources

- 1. N-[2-[4-(aminosulphonyl)phenyl]ethyl]acetamide | C10H14N2O3S | CID 745994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Process For The Preparation Of N {2 [4 (Aminosulfonyl) Phenyl] [quickcompany.in]

- 3. veeprho.com [veeprho.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Computational Approach for Drug Target Identification (Chapter 20) - Chemical Genomics [cambridge.org]

- 6. N-(2-(4-(aminosulfonyl)phenyl)ethyl)-2-(2-thienyl)acetamide | C14H16N2O3S2 | CID 670786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

- 8. What is the mechanism of Acetylpheneturide? [synapse.patsnap.com]

- 9. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. alliedacademies.org [alliedacademies.org]

- 11. Targeting disease: Computational approaches for drug target identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. frontlinegenomics.com [frontlinegenomics.com]

- 14. drughunter.com [drughunter.com]

- 15. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 16. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 17. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Target identification and validation in drug discovery: the role of proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of N-p-Sulfamoylphenethyl-acetamide Properties: A Technical Guide for Drug Discovery Professionals

Executive Summary

In the landscape of modern drug discovery, the early-stage assessment of a compound's viability is paramount to mitigating late-stage failures and controlling development costs.[1][2] Computational, or in silico, prediction of a molecule's physicochemical, pharmacokinetic, and toxicological properties provides a rapid, cost-effective, and ethically responsible alternative to traditional experimental screening.[1][3][4] This guide presents a comprehensive, technically-grounded workflow for the in silico characterization of a novel chemical entity, N-p-Sulfamoylphenethyl-acetamide. By leveraging widely accessible and validated computational tools, we will construct a detailed profile of this molecule, offering predictive insights into its drug-like potential. This document serves as both a case study and a methodological blueprint for researchers, scientists, and drug development professionals seeking to integrate predictive modeling into their discovery pipelines.[5][6]

Introduction: The Imperative of Predictive Modeling

The journey from a promising chemical compound to a marketed therapeutic is fraught with challenges, with a significant percentage of candidates failing due to poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.[2] The ability to forecast these properties before a molecule is even synthesized offers a profound strategic advantage.[4][5] In silico tools, built upon vast datasets and sophisticated machine learning algorithms, allow for the high-throughput screening of virtual libraries, enabling scientists to prioritize candidates with favorable characteristics and identify potential liabilities early in the process.[6][7]

This guide focuses on N-p-Sulfamoylphenethyl-acetamide, an interesting scaffold that serves as an intermediate in the synthesis of sulfonylurea drugs like glibenclamide and glipizide.[8] By treating it as a novel investigational compound, we will apply a rigorous, multi-platform in silico analysis to predict its core properties. The methodologies described herein are designed to be transparent and reproducible, providing a self-validating framework for computational assessment.

Molecular Scaffolding and Digital Representation

Before any computational analysis can commence, a precise, machine-readable representation of the target molecule is required.

2.1 Structural Derivation

The name N-p-Sulfamoylphenethyl-acetamide defines the molecule's structure unambiguously:

-

Acetamide: The core functional group, CH₃C(=O)N-.

-

N-phenethyl: A substituent on the nitrogen of the acetamide, consisting of a two-carbon (ethyl) linker attached to a phenyl ring (-CH₂CH₂-Ph).

-

p-Sulfamoyl: A sulfamoyl group (-SO₂NH₂) is located at the para- (4th) position of the phenyl ring.

This assembly yields the chemical structure for N-[2-[4-(Aminosulfonyl)phenyl]ethyl]-acetamide.[8][9]

2.2 Machine-Readable Input: SMILES Notation

For in silico tools, the three-dimensional structure is represented by a Simplified Molecular-Input Line-Entry System (SMILES) string. This notation encodes the molecular structure into a line of text.

-

Canonical SMILES for N-p-Sulfamoylphenethyl-acetamide: CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N

This SMILES string will serve as the primary input for all subsequent predictive analyses.

In Silico Prediction Methodologies & Protocols

Our analysis is structured around a tiered approach, beginning with fundamental physicochemical properties and progressing to complex pharmacokinetic and toxicological endpoints. We will primarily utilize two well-regarded, freely accessible web-based platforms: SwissADME and pkCSM .[10][11][12]

Physicochemical and Lipinski's Rule Analysis

A compound's fundamental physical and chemical properties govern its behavior in biological systems.[13] Lipinski's Rule of Five is a foundational guideline used to assess the "drug-likeness" of a molecule for oral bioavailability.[14][15][16]

Causality: Molecules that adhere to Lipinski's rules tend to exhibit better absorption and permeability.[17] For instance, high molecular weight can impede passive diffusion across membranes, while excessive lipophilicity (high LogP) can lead to poor aqueous solubility and entrapment in fatty tissues.[14]

Protocol 1: Physicochemical Characterization using SwissADME

-

Navigate to the SwissADME web server (]">http://www.swissadme.ch).[11]

-

Input Molecule: In the provided text box, paste the SMILES string: CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N.

-

Initiate Analysis: Click the "Run" button to start the calculations.[11]

-

Data Collection: From the results page, record the following parameters:

-

Molecular Weight (MW)

-

LogP (Consensus LogP)

-

Hydrogen Bond Donors (HBD)

-

Hydrogen Bond Acceptors (HBA)

-

Topological Polar Surface Area (TPSA)

-

Aqueous Solubility (ESOL LogS)

-

Pharmacokinetic (ADMET) Profiling

ADMET properties describe the journey of a drug through the body.[13] Early prediction of these factors is critical for avoiding costly late-stage failures.[2]

Causality:

-

GI Absorption: Predicts how well a compound will be absorbed from the gastrointestinal tract.

-

BBB Permeability: Indicates whether a compound can cross the blood-brain barrier, which is crucial for CNS-targeting drugs and a liability for others.

-

CYP Inhibition: Cytochrome P450 (CYP) enzymes are central to drug metabolism. Inhibition of these enzymes can lead to dangerous drug-drug interactions.

-

P-gp Substrate: P-glycoprotein (P-gp) is an efflux pump that can expel drugs from cells, reducing their efficacy.

Protocol 2: ADME Prediction using SwissADME & pkCSM

Part A: SwissADME

-

Execute Protocol 1: Use the same results page generated in the previous step.

-

Data Collection: From the "Pharmacokinetics" section, record the values for:

-

GI absorption

-

Blood-Brain Barrier (BBB) permeant

-

P-gp substrate

-

CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4 inhibitor status

-

Part B: pkCSM

-

Navigate to the pkCSM prediction server ([Link]]

-

Input Molecule: Paste the SMILES string into the designated input box.

-

Select Predictions: Choose the "All" prediction mode to run a comprehensive evaluation.

-

Initiate Analysis: Click the "Submit" button.

-

Data Collection: From the results table, record the predicted values for:

-

Caco-2 Permeability (log Papp cm/s)

-

Total Clearance (log ml/min/kg)

-

Toxicological Risk Assessment

Computational toxicology leverages algorithms to forecast potential adverse effects long before animal testing.[1] Identifying toxicity risks early is a cornerstone of modern, ethical drug development.[3][4]

Causality:

-

AMES Toxicity: Predicts the mutagenic potential of a compound, a significant carcinogenicity red flag.

-

hERG Inhibition: Blockade of the hERG potassium ion channel can lead to a potentially fatal cardiac arrhythmia known as Torsades de Pointes.[18][19] This is a major reason for drug withdrawal from the market.[19]

-

Hepatotoxicity: Predicts the potential for a compound to cause drug-induced liver injury.

Protocol 3: Toxicity Prediction using pkCSM

-

Navigate to the pkCSM prediction server.

-

Input Molecule: Paste the SMILES string CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N.

-

Select Predictions: Ensure the "Toxicity" property class is selected or use the "All" mode.

-

Initiate Analysis: Click "Submit".

-

Data Collection: From the "Toxicity" section of the results, record the predictions for:

-

AMES Toxicity

-

hERG I Inhibitor

-

Hepatotoxicity

-

Oral Rat Acute Toxicity (LD50) (mol/kg)

-

Integrated Data Analysis and Visualization

The synthesis of predicted data into a clear, comparative format is essential for decision-making.

Summary of Predicted Properties

The quantitative data gathered from the in silico tools are summarized below.

Table 1: Predicted Physicochemical and Drug-Likeness Properties

| Property | Predicted Value | Lipinski's Guideline | Compliance |

|---|---|---|---|

| Molecular Weight | 242.29 g/mol | < 500 Da | Yes |

| Consensus LogP | -0.66 | ≤ 5 | Yes |

| H-Bond Donors | 2 | ≤ 5 | Yes |

| H-Bond Acceptors | 4 | ≤ 10 | Yes |

| Lipinski Violations | 0 | ≤ 1 | Yes |

| TPSA | 91.85 Ų | N/A | N/A |

| Aqueous Solubility (LogS) | -1.53 | > -6 (Soluble) | Yes |

Table 2: Predicted Pharmacokinetic (ADMET) Properties

| Property | Platform | Predicted Value/Class | Interpretation |

|---|---|---|---|

| Absorption | |||

| GI Absorption | SwissADME | High | Likely well-absorbed from the gut |

| Caco-2 Permeability | pkCSM | 0.63 (log Papp) | Low permeability |

| Distribution | |||

| BBB Permeant | SwissADME | No | Unlikely to cross the blood-brain barrier |

| Metabolism | |||

| CYP1A2 Inhibitor | SwissADME | No | Low risk of interaction |

| CYP2C19 Inhibitor | SwissADME | No | Low risk of interaction |

| CYP2C9 Inhibitor | SwissADME | Yes | Potential for drug-drug interactions |

| CYP2D6 Inhibitor | SwissADME | No | Low risk of interaction |

| CYP3A4 Inhibitor | SwissADME | No | Low risk of interaction |

| Excretion | |||

| P-gp Substrate | SwissADME | No | Not likely subject to P-gp efflux |

| Total Clearance | pkCSM | 0.55 (log ml/min/kg) | Moderate clearance rate |

| Toxicity | |||

| AMES Toxicity | pkCSM | No | Not predicted to be mutagenic |

| hERG I Inhibitor | pkCSM | No | Low risk of cardiotoxicity |

| Hepatotoxicity | pkCSM | Yes | Potential risk of liver toxicity |

| Oral Rat Acute LD50 | pkCSM | 2.59 mol/kg | Low acute toxicity |

Visualization of the Prediction Workflow

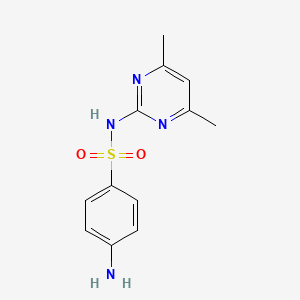

A logical flow diagram illustrates the systematic process of in silico compound evaluation.

Interpretation of Results

The integrated data provides a multi-faceted view of N-p-Sulfamoylphenethyl-acetamide's potential as a drug candidate.

-

Drug-Likeness and Physicochemical Profile: The compound exhibits an excellent physicochemical profile. It fully complies with Lipinski's Rule of Five, suggesting a high probability of good oral bioavailability.[20] Its predicted high aqueous solubility (LogS = -1.53) is a significant advantage, as poor solubility is a common hurdle in drug development.[21][22]

-